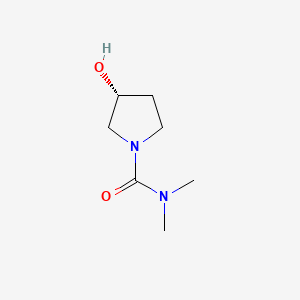

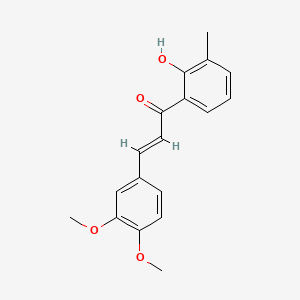

(R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves studying properties like solubility, melting point, boiling point, optical activity, etc. These properties can influence how the compound behaves in different environments .Applications De Recherche Scientifique

Thrombin Inhibition and Stability

- A study explored the modification of (S)-N-(2-(aminomethyl)-5-chlorobenzyl)-1-((R)-2-hydroxy-3,3-dimethylbutanoyl)pyrrolidine-2-carboxamide for thrombin inhibition. Replacement of the hydroxyl functional group with a heterocycle maintained thrombin in vitro potency and improved chemical stability and pharmacokinetic profile, leading to a novel low molecular weight thrombin inhibitor (Chobanian et al., 2015).

Opioid Receptor Antagonism

- Research into the synthesis and in vitro opioid receptor functional antagonism of analogues of JDTic, a selective kappa opioid receptor antagonist, found that substitutions on the molecule can result in potent and selective kappa antagonist properties (Cai et al., 2008).

Antidopaminergic Properties

- The synthesis and evaluation of (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide and related compounds revealed their potential as atypical antipsychotic agents with preferential inhibition of hyperactivity, indicating a low tendency to induce extrapyramidal side effects (Högberg et al., 1990).

Antioxidative Properties

- Indole derivatives, including those related to N-substituted indole-2 and 3-carboxamides, were evaluated for their antioxidative properties. They were found to inhibit the formation of reactive oxygen species, suggesting potential use as antioxidants (Aboul‐Enein et al., 2004).

Antituberculosis Activity

- A study on imidazo[1,2-a]pyridine-3-carboxamides revealed their potent anti-tuberculosis activity against various tuberculosis strains, including multi- and extensive drug-resistant strains, highlighting their potential as anti-TB agents (Moraski et al., 2011).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(3R)-3-hydroxy-N,N-dimethylpyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-8(2)7(11)9-4-3-6(10)5-9/h6,10H,3-5H2,1-2H3/t6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKRFCLBYZOKZQJ-ZCFIWIBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCC(C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)N1CC[C@H](C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30849444 |

Source

|

| Record name | (3R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30849444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide | |

CAS RN |

131427-22-0 |

Source

|

| Record name | (3R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30849444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-1H-benzo[d]imidazole hydrochloride](/img/structure/B578453.png)

![Benzyl 4-oxo-5,6,8,9-tetrahydro-3H-pyrimido[4,5-d]azepine-7(4H)-carboxylate](/img/structure/B578454.png)